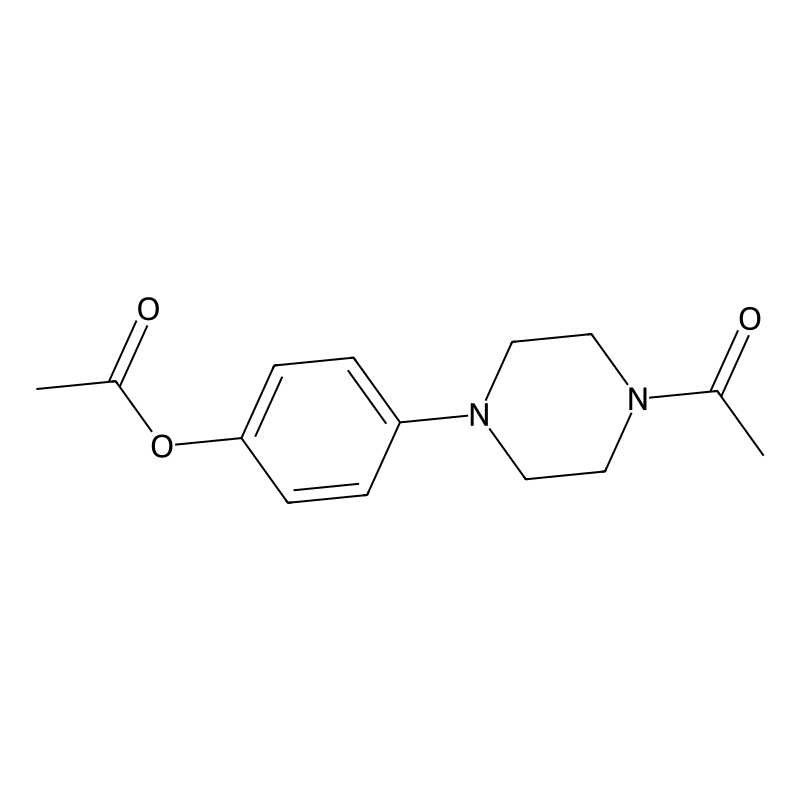4-(4-Acetylpiperazin-1-yl)phenyl acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Current Information:
- Scientific databases such as PubChem do not contain any reported biological activities or research citations for this specific compound ().
Future Potential:
The structure of 4-(4-Acetylpiperazin-1-yl)phenyl acetate incorporates two functional groups that are commonly found in bioactive molecules:
4-(4-Acetylpiperazin-1-yl)phenyl acetate is an organic compound characterized by the molecular formula and a molecular weight of 262.30 g/mol. This compound features a piperazine ring substituted with an acetyl group and is linked to a phenyl acetate moiety, making it significant in various chemical and biological applications. Its structure allows for diverse interactions due to the presence of functional groups that can participate in different
- Oxidation: This compound can be oxidized to yield ketones or carboxylic acids using agents such as potassium permanganate or chromium trioxide.
- Reduction: The acetyl group can be reduced to an alcohol through the action of reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols can replace the acetyl group.
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
Research indicates that 4-(4-Acetylpiperazin-1-yl)phenyl acetate exhibits potential biological activity, particularly in pharmacological contexts. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, which may lead to inhibition or activation of enzymatic activity or modulation of receptor function. This compound has been explored for its potential therapeutic applications, including drug development aimed at targeting particular biological pathways.
The synthesis of 4-(4-Acetylpiperazin-1-yl)phenyl acetate typically involves the acetylation of 4-(piperazin-1-yl)phenol. The general steps include:
- Acetylation: The reaction is performed using acetic anhydride or acetyl chloride as the acetylating agent.
- Catalysis: A base such as pyridine is often used to facilitate the reaction, promoting the formation of the desired product.
This straightforward synthesis route underscores its utility in research and industrial applications.
4-(4-Acetylpiperazin-1-yl)phenyl acetate finds utility across various fields:
- Chemistry: It serves as a building block for synthesizing more complex molecules and intermediates in organic synthesis.
- Biology: The compound is utilized in studying biological pathways and interactions involving piperazine derivatives.
- Medicine: It is investigated for potential therapeutic applications, particularly in developing new drugs targeting specific receptors or enzymes.
- Industry: The compound contributes to developing new materials and chemical processes.
Studies on 4-(4-Acetylpiperazin-1-yl)phenyl acetate have focused on its interactions with various biological targets. These studies are crucial for understanding its pharmacological profile and potential side effects. The interactions typically involve binding to specific receptors or enzymes, which can lead to altered cellular signaling pathways and physiological responses. Such investigations are essential for evaluating its suitability for therapeutic use .
Several compounds share structural similarities with 4-(4-Acetylpiperazin-1-yl)phenyl acetate, including:
- 4-(4-Methylpiperazin-1-yl)phenyl acetate
- 4-(4-Benzylpiperazin-1-yl)phenyl acetate
- 4-(4-Ethylpiperazin-1-yl)phenyl acetate
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(4-Methylpiperazin-1-yl)phenyl acetate | Methyl group on piperazine | Altered lipophilicity affecting bioavailability |
| 4-(4-Benzylpiperazin-1-yl)phenyl acetate | Benzyl substitution on piperazine | Potential for enhanced receptor binding |
| 4-(4-Ethylpiperazin-1-yl)phenyl acetate | Ethyl group on piperazine | May exhibit different metabolic pathways |
These compounds differ primarily in their substituents on the piperazine ring, influencing their chemical properties and biological activities. The unique combination of functional groups in 4-(4-Acetylpiperazin-1-yl)phenyl acetate contributes to its distinct reactivity and potential applications compared to these similar compounds.








